molecular formula C11H11N3S B1269342 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 23714-53-6

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269342
CAS RN: 23714-53-6
M. Wt: 217.29 g/mol
InChI Key: ZLSZMYUZPQLFCY-UHFFFAOYSA-N
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Description

“4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is a chemical compound with the empirical formula C11H11N3S . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-triazoles, which are known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones with 1-iodobutane or 1-(1,3-benzodioxol-5-yl)-2-bromo-1-ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethanone and 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-ethanone .


Chemical Reactions Analysis

1,2,4-Triazole derivatives, such as “4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol”, can undergo regioselective S-alkylation to form a series of S-substituted derivatives . They can also form novel luminescent polymers with cadmium (II) salts .


Physical And Chemical Properties Analysis

The molecular weight of “4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol” is 217.29 . It is a solid substance .

Scientific Research Applications

Antibacterial Agents

The 1,2,4-triazole core, which is present in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol , has been extensively studied for its antibacterial properties. This compound has shown significant activity against both Gram-positive and Gram-negative bacteria. The urgency for new antibacterial agents is high due to the global spread of drug-resistant bacteria. The triazole ring’s ability to inhibit bacterial growth makes it a valuable scaffold for developing new antibacterial drugs .

Anticancer Agents

Research has indicated that 1,2,4-triazole derivatives exhibit promising anticancer activities. These compounds can interact with various cancer cell lines, showing cytotoxic effects that are crucial for cancer treatment. The ability of triazole derivatives to form hydrogen bonds with different targets improves their pharmacokinetics and pharmacological properties, making them potent candidates for anticancer drug development .

Antifungal Agents

Triazole derivatives are well-known for their antifungal applications. Clinically important antifungal agents like itraconazole and voriconazole contain the 1,2,4-triazole ring. The structural similarity of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol to these compounds suggests potential utility in treating fungal infections, especially those resistant to conventional treatments .

Antiviral Agents

The triazole ring is also a component of antiviral drugs such as ribavirin. Given the structural flexibility and the ability to incorporate into various chemical frameworks, triazole derivatives like 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol could be explored for their antiviral capabilities, possibly offering new avenues for treating viral infections .

Antimigraine Agents

Compounds with a 1,2,4-triazole structure have been used in the treatment of migraines. For instance, rizatriptan is a well-known antimigraine medication that utilizes the triazole ring. The pharmacological activity of triazoles in this context could be harnessed in 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol for developing new therapeutic options for migraine sufferers .

Anxiolytic Agents

The anxiolytic drug alprazolam features a triazole ring, indicating the potential of triazole derivatives in central nervous system disorders. The exploration of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol in this field could lead to the development of new anxiolytic medications with improved efficacy and safety profiles .

Antidepressant Agents

Trazodone, an antidepressant, also contains the triazole ring, suggesting that triazole derivatives can influence neurotransmitter systems beneficially. Research into 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol could uncover new antidepressant drugs that offer advantages over existing treatments .

Antitumoral Agents

Letrozole and anastrozole are antitumoral agents that utilize the triazole ring to inhibit aromatase, an enzyme crucial for estrogen synthesis. The structural features of 4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol make it a candidate for the development of new antitumoral drugs, particularly in hormone-sensitive cancers .

Future Directions

The future directions for “4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities. For instance, similar compounds have been studied for their potential as hypoglycemic agents , antimicrobial agents , and cholinesterase inhibitors .

properties

IUPAC Name

3-phenyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZMYUZPQLFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971126
Record name 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

23714-53-6, 5575-41-7
Record name 2,4-Dihydro-5-phenyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23714-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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